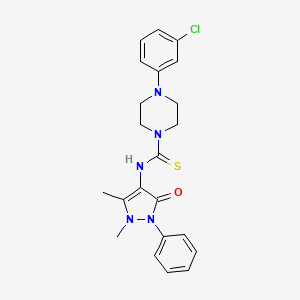
4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C22H24ClN5OS and its molecular weight is 441.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide is a synthetic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by recent research findings and case studies.
This compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₂ |
| Molecular Weight | 356.806 g/mol |
| CAS Number | 5525-35-9 |
| LogP | 3.868 |
| PSA | 71.55 Ų |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, particularly those involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding: It may modulate signaling pathways by binding to cellular receptors.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated its effect against E. coli β-carbonic anhydrase, revealing a minimum inhibitory concentration (MIC) of 177.99 µg/mL when treated with 1.0 mg/mL of the compound .
Case Study: Antimicrobial Efficacy
In a study focusing on the antimicrobial potency of similar compounds, it was found that modifications to the pyrazole ring enhanced activity against various pathogens. The structure–activity relationship (SAR) indicated that the presence of the chlorophenyl group significantly contributed to increased antimicrobial effectiveness .
Anticancer Activity
The thiazolidinone derivatives related to this compound have been studied extensively for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Properties
A recent review highlighted the potential of thiazolidinone derivatives in cancer therapy, emphasizing their multi-target effects and ability to overcome drug resistance . The incorporation of the pyrazole moiety into these structures has been shown to enhance cytotoxicity against several cancer cell lines.
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example, its inhibitory action on carbonic anhydrases has been linked to reduced bacterial growth and potential therapeutic applications in treating infections.
In Silico Docking Studies
In silico studies have provided insights into the binding modes of this compound with target enzymes. Molecular docking simulations suggest strong interactions with active sites, supporting experimental findings of enzyme inhibition .
科学的研究の応用
Antimicrobial Activity
Research has indicated that compounds similar to 4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess inhibitory effects against a range of bacteria, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L . This suggests a promising avenue for the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . Case studies indicate that certain derivatives can selectively target cancer cells while sparing normal cells, thereby reducing potential side effects associated with conventional chemotherapy .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure was found to play a crucial role in its efficacy, with modifications leading to enhanced activity .
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that specific analogs of this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of apoptosis-related proteins .
特性
IUPAC Name |
4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5OS/c1-16-20(21(29)28(25(16)2)18-8-4-3-5-9-18)24-22(30)27-13-11-26(12-14-27)19-10-6-7-17(23)15-19/h3-10,15H,11-14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYILJZROQOIFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














